Ethyl 4-methoxybenzofuran-2-carboxylate
CAS No.:
Cat. No.: VC18701503
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12O4 |
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Molecular Weight | 220.22 g/mol |
IUPAC Name | ethyl 4-methoxy-1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-9(14-2)5-4-6-10(8)16-11/h4-7H,3H2,1-2H3 |
Standard InChI Key | MABZLWMXXLPAHR-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(O1)C=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 4-methoxy-1-benzofuran-2-carboxylate, reflects its substitution pattern: a methoxy (-OCH₃) group at position 4 of the benzofuran system and an ethyl ester (-COOCH₂CH₃) at position 2 . The benzofuran core consists of a benzene ring fused to a furan ring, creating a planar, aromatic system with conjugated π-electrons. This arrangement influences both the compound’s electronic properties and its reactivity in substitution and cycloaddition reactions.
Spectroscopic and Computational Identifiers
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PubChem CID: 12269508
These identifiers facilitate precise database searches and computational modeling, enabling researchers to predict physicochemical properties and reactivity patterns.
Synonyms and Registry Numbers
The compound is cataloged under multiple aliases, including 50551-55-8 (CAS Registry Number), CHEMBL3415230 (ChEMBL ID), and SCHEMBL4105762 . Such cross-referencing ensures consistency in literature searches and regulatory documentation.
Synthesis and Manufacturing Approaches
Historical Context and Key Methodologies
While no direct synthesis protocol for ethyl 4-methoxybenzofuran-2-carboxylate is detailed in the provided sources, analogous pathways for related benzofuran esters suggest plausible routes. For instance, the synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate involves:
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Cyclization reactions using thioacetamide and 2-chloroacetoacetic acid ethyl ester.
Adapting these steps, a hypothetical synthesis for ethyl 4-methoxybenzofuran-2-carboxylate might involve:
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Step 1: Condensation of 4-methoxysalicylaldehyde with ethyl acetoacetate under acidic conditions to form the benzofuran core.
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Step 2: Esterification or transesterification to introduce the ethyl carboxylate group.
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Step 3: Chromatographic or recrystallization-based purification .
Process Optimization and Yield Considerations
Key parameters influencing yield and purity include:
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Temperature control: Reactions involving cyclization often require reflux conditions (e.g., 80–110°C) .
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Catalyst selection: Acidic catalysts (e.g., H₂SO₄) or bases (e.g., K₂CO₃) may accelerate esterification or alkylation .
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Solvent systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity, while ethyl acetate facilitates extraction .
Reported yields for analogous compounds range from 70% to 90% after optimization .
Chemical Reactivity and Functional Transformations
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzofuran-2-carboxylic acid:
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Acidic hydrolysis: Refluxing with aqueous HCl (6 M) for 6–8 hours.
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Basic hydrolysis: Treatment with NaOH (2 M) in ethanol-water mixtures at 60°C.
Electrophilic Aromatic Substitution
The electron-rich benzofuran system is susceptible to electrophilic attack at positions 5 and 7 of the benzene ring. For example:
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Nitration: Concentrated HNO₃ in H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .
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Halogenation: Br₂ in acetic acid yields brominated derivatives, useful in cross-coupling reactions .
Physicochemical Properties
Melting and Boiling Points
While direct data for ethyl 4-methoxybenzofuran-2-carboxylate are unavailable, related compounds such as ethyl 7-methoxybenzofuran-2-carboxylate melt at 83–86°C . The 4-methoxy isomer likely has a similar melting range due to comparable molecular symmetry and intermolecular forces.
Solubility Profile
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Polar solvents: Soluble in DMF, dimethyl sulfoxide (DMSO), and acetone.
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Nonpolar solvents: Limited solubility in hexane or diethyl ether.
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Aqueous solubility: Negligible due to the hydrophobic benzofuran core and ester group.
Spectroscopic Characteristics
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IR spectroscopy: Strong absorbance at ~1720 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O-C of methoxy), and ~1600 cm⁻¹ (aromatic C=C) .
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NMR (¹H):
Applications and Biological Relevance
Medicinal Chemistry
Benzofuran derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . While specific data for ethyl 4-methoxybenzofuran-2-carboxylate are scarce, its structural analogs inhibit enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases .
Material Science
The planar aromatic system and electron-donating methoxy group make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs) . Its derivatives could serve as charge-transport layers due to extended π-conjugation.
Synthetic Intermediate
The ester group allows conversion to amides, hydrazides, or ketones, enabling diversification into libraries for drug discovery . For example, coupling with amines via Steglich esterification yields pharmacologically active amides .
Comparison with Structural Analogs
Ethyl 7-Methoxybenzofuran-2-Carboxylate
This regioisomer differs in methoxy group placement (position 7 vs. 4), resulting in:
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Altered electronic distribution: The 7-methoxy derivative has a para-substituted benzene ring, enhancing resonance stabilization .
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Divergent reactivity: Electrophilic substitution favors position 5 in the 4-methoxy isomer versus position 4 in the 7-methoxy counterpart .
Methyl vs. Ethyl Esters
Replacing the ethyl group with a methyl ester (e.g., methyl 4-methoxybenzofuran-2-carboxylate) reduces molecular weight (206.19 g/mol) and alters solubility profiles . Methyl esters typically hydrolyze faster due to reduced steric hindrance .
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